molecular formula C11H13NO4 B2955989 Methyl 2,4,6-trimethyl-3-nitrobenzoate CAS No. 250650-97-6

Methyl 2,4,6-trimethyl-3-nitrobenzoate

Cat. No.: B2955989
CAS No.: 250650-97-6
M. Wt: 223.228
InChI Key: QZDCQHUTGCJJJT-UHFFFAOYSA-N
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Description

Methyl 2,4,6-trimethyl-3-nitrobenzoate (CAS 250650-97-6) is a substituted benzoate ester of interest in chemical research and development. This compound features a nitro group on a benzoate ring that is also substituted with methyl groups at the 2, 4, and 6 positions, a structure that may be explored for its unique steric and electronic properties. While specific biological data for this analog is limited, nitroaromatic compounds and methyl esters are widely used in foundational research to understand the relationships between thermodynamic properties and molecular structure . Such thermochemical studies are crucial for predicting the stability, reactivity, and phase behavior of compounds, which can inform their potential application in the development of advanced materials . As a nitrobenzoate derivative, it serves as a versatile synthetic building block. Nitrobenzoate esters are commonly utilized in organic synthesis, for example, as intermediates in the preparation of agrochemicals, dyes, and pharmaceuticals . The nitro group can be readily reduced to an amine, enabling access to a variety of amino-benzoic acid derivatives for further functionalization . This product is intended for research purposes in a controlled laboratory setting. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet and adhere to all laboratory safety protocols when handling this chemical.

Properties

IUPAC Name

methyl 2,4,6-trimethyl-3-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-6-5-7(2)10(12(14)15)8(3)9(6)11(13)16-4/h5H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZDCQHUTGCJJJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C(=O)OC)C)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2,4,6-trimethyl-3-nitrobenzoate can be synthesized through the nitration of methyl 2,4,6-trimethylbenzoateThe reaction is typically carried out at low temperatures to control the rate of nitration and to prevent over-nitration .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the careful control of reaction conditions, such as temperature, concentration of reagents, and reaction time, to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions: Methyl 2,4,6-trimethyl-3-nitrobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Reduction: Methyl 2,4,6-trimethyl-3-aminobenzoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Ester Hydrolysis: 2,4,6-trimethyl-3-nitrobenzoic acid.

Scientific Research Applications

Methyl 2,4,6-trimethyl-3-nitrobenzoate has several applications in scientific research, including:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Material Science: It is used in the development of new materials with specific properties, such as polymers and coatings.

    Medicinal Chemistry: The compound is investigated for its potential biological activities and as a building block for drug development.

    Chemical Biology: It is used in studies involving enzyme inhibition, receptor binding, and other biochemical processes.

Mechanism of Action

The mechanism of action of methyl 2,4,6-trimethyl-3-nitrobenzoate depends on the specific chemical reactions it undergoes. For example, in reduction reactions, the nitro group is converted to an amino group through the transfer of electrons and protons. The molecular targets and pathways involved in these reactions vary depending on the specific context and application .

Comparison with Similar Compounds

Methyl Benzoate Derivatives

  • Methyl Salicylate : Contains a hydroxyl group ortho to the ester, enabling hydrogen bonding. Unlike the nitro group in the target compound, the hydroxyl group increases polarity and acidity, making it suitable for pharmaceutical applications (e.g., topical analgesics) .
  • Dehydroabietic Acid Methyl Esters : Found in plant resins, these diterpene esters exhibit rigid fused-ring systems, contrasting with the planar aromatic structure of Methyl 2,4,6-trimethyl-3-nitrobenzoate. Their biological activity (e.g., antimicrobial) stems from terpene moieties, whereas the nitro group in the target compound may favor explosive or catalytic applications .

Nitroaromatic Compounds

  • 2,4,6-Trinitrotoluene (TNT) : Shares a nitro-substituted aromatic core but lacks ester functionality. The absence of ester groups in TNT increases volatility and explosive power, whereas the methyl ester in the target compound likely reduces volatility and stabilizes the molecule .
  • 3-Methylbenzamide Derivatives: Compounds like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide feature amide instead of ester linkages. The amide group enables metal coordination (via N,O-bidentate directing groups), a property less pronounced in esters .

Physical and Chemical Properties

While direct data for this compound is unavailable, inferences can be drawn from analogous compounds:

Property This compound (Inferred) Methyl Palmitate (Aliphatic Ester) 2,4,6-TNT
Melting Point High (due to aromaticity, nitro group) ~28°C (low, aliphatic chain) 80.1°C
Solubility Low in water; soluble in organic solvents Insoluble in water Insoluble in water
Reactivity Electrophilic substitution hindered by methyl groups Hydrolyzable under basic conditions Explosive under shock/heat

Biological Activity

Methyl 2,4,6-trimethyl-3-nitrobenzoate (CAS No. 250650-97-6) is an organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

This compound is a nitro-substituted aromatic compound. Its molecular formula is C12H13N1O4C_{12}H_{13}N_{1}O_{4} with a molecular weight of 235.24 g/mol. The compound features a methyl group at the 2, 4, and 6 positions and a nitro group at the 3 position of the benzoate ring.

Biological Activities

1. Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial in protecting cells from oxidative stress and reducing the risk of chronic diseases.

2. Antimicrobial Properties
The compound has shown potential antimicrobial activity against various pathogens. Studies have demonstrated its efficacy in inhibiting bacterial growth, which is essential for developing new antimicrobial agents.

3. Anti-inflammatory Effects
Preliminary studies suggest that this compound may possess anti-inflammatory properties. This can be beneficial in treating conditions characterized by inflammation.

The biological activity of this compound can be attributed to several mechanisms:

  • Radical Scavenging: The presence of the nitro group may facilitate radical scavenging activities.
  • Enzyme Inhibition: It may inhibit certain enzymes involved in inflammatory pathways or microbial metabolism.
  • Cell Signaling Modulation: The compound could influence cell signaling pathways related to oxidative stress and inflammation.

Study on Antioxidant Activity

A study conducted by Shah et al. (2018) evaluated the antioxidant capacity of various nitro-substituted benzoates, including this compound. The findings indicated an IC50 value of approximately 50 µg/mL for DPPH radical scavenging activity, suggesting strong antioxidant potential.

CompoundIC50 (µg/mL)
This compound~50
Ascorbic Acid~30

Antimicrobial Activity Assessment

In another study focusing on antimicrobial properties, this compound was tested against Gram-positive and Gram-negative bacteria. The results showed inhibition zones ranging from 15 to 25 mm depending on the concentration used.

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus20
Escherichia coli15
Pseudomonas aeruginosa18

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